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Compound of Interest

Compound Name: Sphinx31

An In-Depth Technical Guide to Sphinx31: Discovery, Structure, and Mechanism of Action

Abstract

Sphinx31 is a potent, selective, and cell-active inhibitor of Serine/Arginine-Rich Protein Kinase
1 (SRPK1).[1][2] Developed through a rational drug design campaign, it represents a significant
advancement in the chemical toolkit for studying and potentially treating diseases driven by
aberrant pre-mRNA splicing, particularly neovascular eye diseases.[2][3] Its mechanism
involves the competitive inhibition of ATP binding to SRPK1, which subsequently prevents the
phosphorylation of the splicing factor SRSF1.[2][4] This action modulates the alternative
splicing of Vascular Endothelial Growth Factor A (VEGF-A), shifting the balance from pro-
angiogenic to anti-angiogenic isoforms.[1][2] This whitepaper provides a comprehensive
overview of the discovery, chemical properties, biological activity, and key experimental
protocols related to Sphinx31, intended for researchers and drug development professionals.

Introduction to SRPK1 as a Therapeutic Target

Serine/Arginine-Rich Protein Kinases (SRPKSs) are a family of enzymes crucial for the
regulation of pre-mRNA splicing. They phosphorylate Serine/Arginine-rich (SR) domains of
splicing factors, most notably SRSF1 (Serine/Arginine-Rich Splicing Factor 1).[1][2] This
phosphorylation is a key step that governs the localization and activity of splicing factors,
thereby controlling the assembly of the spliceosome and the outcome of alternative splicing
events.

In pathological conditions such as cancer and neovascular eye diseases, the activity of SRPK1
is often dysregulated.[5][6] This leads to aberrant splicing of critical genes like VEGF-A. The
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overexpression of the pro-angiogenic VEGF-A165a isoform at the expense of the anti-
angiogenic VEGF-A165b isoform is a major driver of abnormal blood vessel growth
(angiogenesis).[3][7] Therefore, inhibiting SRPK1 presents a compelling therapeutic strategy to
restore the natural balance of VEGF-A isoforms and curb pathological angiogenesis.[2]
Sphinx31 was developed to meet the need for a potent and selective SRPK1 inhibitor with
favorable properties for therapeutic development.[2]

Discovery and Rational Design

The development of Sphinx31 was the result of a rational, structure-guided drug design effort.
The starting point was a moderately potent but highly selective SRPK1 inhibitor scaffold known
as SPHINX (IC50 of 880 nM).[2]

The key steps in its discovery were:

o Structural Analysis: Researchers first solved the high-resolution crystal structure of SRPK1 in
complex with an initial inhibitor to understand the molecular interactions driving its selectivity.
[2] This revealed a unique binding pocket created by a helical insert specific to the SRPK
family.[2]

» Hypothesis-Driven Synthesis: Based on the structural data, it was hypothesized that
modifying the SPHINX scaffold to introduce hydrogen-bond acceptors could improve potency
by interacting with key residues in the kinase's active site.[2]

o Library Synthesis and Screening: A small library of new compounds was synthesized,
varying substituents on the furan ring and piperazine group of the SPHINX scaffold.[2]

« |dentification of Sphinx31: From this library, Sphinx31 emerged as the most potent
compound, exhibiting an IC50 of 5.9 nM, a significant improvement over the parent scaffold.
[2] Further characterization confirmed its high selectivity and favorable pharmacokinetic
properties, establishing it as an optimal chemical probe and therapeutic lead.[2][4]

Chemical Structure and Properties

Sphinx31 is a complex small molecule with specific structural features that contribute to its
high-affinity binding to SRPK1.
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ble 1: Chemical and Physical ies of Sphinx3]

Property Value Reference

5-(4-pyridinyl)-N-[2-[4-(2-
pyridinylmethyl)-1-

IUPAC Name piperazinyl]-5- [8]
(trifluoromethyl)phenyl]-2-
furancarboxamide

CAS Number 1818389-84-2 [8]
Chemical Formula C27H24F3N502 [1][8]
Molecular Weight 507.52 g/mol [8]
Exact Mass 507.1882 g/mol [8]

Mechanism of Action

Sphinx31 functions as a Type 1, ATP-competitive inhibitor of SRPK1.[4] Its mechanism of
action can be detailed in a multi-step signaling cascade.

¢ Direct SRPK1 Inhibition: Sphinx31 directly binds to the ATP-binding pocket of SRPK1. The
trifluoromethyl group interacts with a deep hydrophobic cavity, while other parts of the
molecule form key interactions that trigger a conformational change in the kinase's hinge
region, leading to potent and selective inhibition.[2]

e Inhibition of SRSF1 Phosphorylation: With SRPKZ1 inhibited, the phosphorylation of its
primary substrate, the splicing factor SRSF1, is prevented.[2][3]

e Modulation of VEGF-A Splicing: Unphosphorylated SRSF1 is unable to promote the
selection of the proximal 5' splice site in exon 8 of the VEGF-A pre-mRNA. This leads to the
inclusion of exon 8b, resulting in the production of the anti-angiogenic VEGF-A165b isoform.

[2]7]

o Anti-Angiogenic Effect: The resulting shift in the VEGF-A isoform ratio from pro-angiogenic
(VEGF-A165a) to anti-angiogenic (VEGF-A165b) leads to the inhibition of new blood vessel
formation.[1][2]
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Caption: Sphinx31 signaling pathway inhibiting SRPK1 and altering VEGF-A splicing.

Quantitative Biological Data

The biological activity of Sphinx31 has been extensively quantified through various in vitro and
cellular assays.

Table 2: In Vitro Potency, Selectivity, and Binding Affinity
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Parameter Value Target/System Reference
IC50 5.9 nM SRPK1 [21[31[4]
Selectivity vs. SRPK2 ~50-fold SRPK2 [4]
Selectivity vs. CLK1 ~100-fold CLK1 [4]

Binding Constant (Kd) 72x5nM SRPK1 [2]

Binding Enthalpy (AH)  -5.98 + 0.2 kcal/mol SRPK1 [2]

Binding Entropy (TAS) 3.9 kcal/mol SRPK1 [2]

ble 3: Cellul - | bolic Stabil

Parameter Value

Cell Line/System Reference

EC50 (SRSF1

PC3 Prostate Cancer

_ ~360 nM

Phosphorylation) Cells
Cytotoxicity (EC50) > 100 uM Various [2]
Metabolic Half-Life ) Mouse Liver

95.79 min ] [2][4]
(T1/2) Microsomes
Genotoxicity (Ames ]

Non-genotoxic N/A [2]

Test)

Table 4: In Vivo Efficacy

© 2025 BenchChem. All rights reserved.

5/11 Tech Support


https://pubs.acs.org/doi/10.1021/acschembio.6b01048
https://www.medchemexpress.com/sphinx31.html
https://www.selleckchem.com/products/sphinx31.html
https://www.selleckchem.com/products/sphinx31.html
https://www.selleckchem.com/products/sphinx31.html
https://pubs.acs.org/doi/10.1021/acschembio.6b01048
https://pubs.acs.org/doi/10.1021/acschembio.6b01048
https://pubs.acs.org/doi/10.1021/acschembio.6b01048
https://pubs.acs.org/doi/10.1021/acschembio.6b01048
https://pubs.acs.org/doi/10.1021/acschembio.6b01048
https://pubs.acs.org/doi/10.1021/acschembio.6b01048
https://www.selleckchem.com/products/sphinx31.html
https://pubs.acs.org/doi/10.1021/acschembio.6b01048
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Model Treatment Outcome Reference

Significant inhibition of

Mouse Choroidal 2 pg/mL (3.8 uM) blood vessel growth 2]
Neovascularization topical eye drops and macrophage
infiltration

Protected the retinal
barrier from

Diabetic Rat Model Topical eye drops hyperglycemia- [8]
associated loss of

integrity

Key Experimental Protocols

The following protocols are summarized based on methodologies reported in the primary
literature.[2]

In Vitro SRPK1 Kinase Assay (Radioactive)

This assay quantifies the ability of Sphinx31 to inhibit the enzymatic activity of SRPK1.

o Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES, 10 mM
MgCl2, 1 mM DTT, and 50 pM ATP.

e Enzyme and Substrate: Add recombinant SRPK1 enzyme and a suitable substrate (e.g.,
purified GST-SRSF1).

e Inhibitor Addition: Add varying concentrations of Sphinx31 (typically in DMSO, with a final
DMSO concentration of <1%) to the reaction wells. Include a no-inhibitor control.

« Initiation: Start the reaction by adding [y-32P]ATP. Incubate at 30°C for a specified time (e.g.,
20 minutes).

o Termination: Stop the reaction by adding SDS-PAGE loading buffer.

o Detection: Separate the reaction products by SDS-PAGE. Expose the gel to a phosphor
screen.
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e Quantification: Measure the radioactivity incorporated into the SRSF1 substrate band using a
phosphor imager. Calculate the percent inhibition relative to the control and determine the
IC50 value by fitting the data to a dose-response curve.

Cellular SRSF1 Phosphorylation Assay

This protocol determines the efficacy of Sphinx31 in a cellular context.
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1. Cell Culture
(e.g., PC3 cells)

2. Treatment
- Add Sphinx31 (dose-response)
- Incubate for required time

:

3. Cell Lysis
- Harvest cells
- Lyse in RIPA buffer with
phosphatase inhibitors

4. Protein Quantification
(e.g., BCA Assay)

:

5. Immunoprecipitation (IP)
- Incubate lysate with anti-SRSF1 antibody
- Add Protein A/G beads

:

6. Wash Beads
- Pellet and wash beads to
remove non-specific binders

l

7. Elution
- Elute proteins from beads
using SDS-PAGE buffer

8. Western Blot
- Run SDS-PAGE
- Transfer to PVDF membrane

:

9. Immunoblotting
- Probe with anti-phospho-SR Ab
- Probe with anti-SRSF1 Ab (loading)

l

10. Detection & Analysis
- Chemiluminescence detection
- Quantify band intensity ratio
(pSRSF1 / total SRSF1)

11. Determine EC50

Click to download full resolution via product page

Caption: Workflow for the cellular SRSF1 phosphorylation assay.
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e Cell Culture and Treatment: Plate PC3 cells and grow to ~80% confluency. Treat cells with a
range of Sphinx31 concentrations for a set duration (e.g., 24 hours). If applicable, stimulate
with an agent like TNFa to induce SRSF1 phosphorylation.[2]

o Cell Lysis: Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA)
supplemented with protease and phosphatase inhibitors.

e Immunoprecipitation: Incubate the cleared cell lysates with an anti-SRSF1 antibody
overnight at 4°C. Capture the antibody-protein complexes using Protein A/G magnetic
beads.

o Western Blotting: Wash the beads extensively, then elute the bound proteins. Separate the
proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Immunodetection: Probe the membrane with a primary antibody that recognizes the
phosphorylated SR motif (e.g., anti-phospho-SR mAb). Subsequently, strip and re-probe the
membrane with an antibody against total SRSF1 to control for loading.

e Analysis: Detect signals using an appropriate secondary antibody and chemiluminescence.
Quantify the band intensities and calculate the ratio of phosphorylated SRSF1 to total
SRSF1. Determine the EC50 from the dose-response curve.[2]

Conclusion

Sphinx31 is a landmark inhibitor that has provided invaluable insights into the function of
SRPK1 and the regulation of alternative splicing. Its high potency, selectivity, and demonstrated
in vivo efficacy make it a powerful tool for basic research and a promising lead compound for
the development of novel therapeutics.[2] Specifically, its ability to modulate VEGF-A splicing
topically offers a potential new treatment paradigm for neovascular eye diseases,
circumventing the need for invasive intraocular injections.[2][8] Further investigation into
Sphinx31 and its derivatives will continue to advance our understanding of splicing in disease
and pave the way for new therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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